4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide
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Overview
Description
4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group substituted with a 4-chloro group and an indole moiety, making it a unique structure with potential biological significance.
Mechanism of Action
Target of Action
The compound, also known as N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they are likely to have favorable pharmacokinetic properties .
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The role of 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide in biochemical reactions is largely determined by its interactions with various biomolecules. Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
The effects of this compound on various types of cells and cellular processes are also of great interest. Indole derivatives have been found to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular interactions and mechanisms of this compound remain to be determined.
Preparation Methods
The synthesis of 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The key steps involve the formation of the indole ring, followed by the introduction of the 4-chloro group and the benzamide moiety. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The 4-chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEJMVABBWHZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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